molecular formula C7H5FN2O4 B027324 5-Fluoro-2-methyl-1,3-dinitrobenzene CAS No. 102735-88-6

5-Fluoro-2-methyl-1,3-dinitrobenzene

Cat. No.: B027324
CAS No.: 102735-88-6
M. Wt: 200.12 g/mol
InChI Key: GLIDVOGSKCTART-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-1,3-dinitrobenzene is an aromatic compound characterized by the presence of a fluorine atom, a methyl group, and two nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-1,3-dinitrobenzene typically involves the nitration of 5-Fluoro-2-methylbenzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methyl-1,3-dinitrobenzene undergoes various chemical reactions, including:

  • Reduction

      Reagents: Hydrogen gas, palladium on carbon (Pd/C) catalyst

      Conditions: Room temperature, atmospheric pressure

      Products: 5-Fluoro-2-methyl-1,3-diaminobenzene

  • Substitution

      Reagents: Sodium methoxide, methanol

      Conditions: Reflux

      Products: 5-Fluoro-2-methyl-1,3-dimethoxybenzene

  • Oxidation

      Reagents: Potassium permanganate, water

      Conditions: Room temperature

      Products: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, room temperature

    Substitution: Sodium methoxide, methanol, reflux

    Oxidation: Potassium permanganate, water, room temperature

Major Products

    Reduction: 5-Fluoro-2-methyl-1,3-diaminobenzene

    Substitution: 5-Fluoro-2-methyl-1,3-dimethoxybenzene

    Oxidation: 5-Fluoro-2-methyl-1,3-dinitrobenzoic acid

Scientific Research Applications

5-Fluoro-2-methyl-1,3-dinitrobenzene has several scientific research applications, including:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of novel drugs with specific biological activities.

    Materials Science: Utilized in the design and fabrication of advanced materials with unique properties, such as polymers and coatings.

    Analytical Chemistry: Employed as a reagent in various analytical techniques to detect and quantify specific compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1,3-dinitrobenzene
  • 4-Fluoro-2-methyl-1,3-dinitrobenzene
  • 5-Chloro-2-methyl-1,3-dinitrobenzene

Comparison

  • 2-Fluoro-1,3-dinitrobenzene : Lacks the methyl group, resulting in different reactivity and applications.
  • 4-Fluoro-2-methyl-1,3-dinitrobenzene : The position of the fluorine atom affects the compound’s electronic properties and reactivity.
  • 5-Chloro-2-methyl-1,3-dinitrobenzene : The chlorine atom has different electronic effects compared to fluorine, leading to variations in chemical behavior and applications.

5-Fluoro-2-methyl-1,3-dinitrobenzene is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity patterns, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-fluoro-2-methyl-1,3-dinitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O4/c1-4-6(9(11)12)2-5(8)3-7(4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLIDVOGSKCTART-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594111
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102735-88-6
Record name 5-Fluoro-2-methyl-1,3-dinitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Fuming sulfuric acid (180 mL) is added dropwise to 4-fluoro-2-nitrotoluene (50.21 g) under an argon atmosphere. The internal temperature of the mixture is maintained at 0°-5° C. using an ice/sodium chloride bath. A preformed (ice bath) mixture of fuming nitric acid (30 mL) and fuming sulfuric acid (90 mL) is added dropwise to the previous solution over three hours. The reaction is then allowed to warm to room temperature. After stirring at room temperature for two hours, the mixture is poured slowly into ice and the products are extracted with methylene chloride (4×500 mL). The combined extracts are dried over magnesium sulfate, filtered and rotary evaporated. The crude mixture is filtered through a short pad of silica gel, using 10% ethyl acetate/hexane as solvent, then recrystallized from ethyl acetate/exane to afford 2,6-dinitro-4-fluorotoluene as a pale yellow solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
50.21 g
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Fuming sulphuric acid (105 mL) was added dropwise to 4-fluoro-1-methyl-2-nitrobenzene (30 g, 0.194 mol) at −5° C.˜0° C. and a mixture of fuming sulphuric acid (54 mL) and fuming nitric acid (18 mL) was added dropwise to it at −5° C.˜0° C. over the period of 3 h. After complete addition, the reaction mixture was stirred for 3 hours at ambient temperature. TLC showed complete conversion of starting material to the product. The reaction mixture was poured into ice and extracted with dichloromethane. The combined organic layers was washed with water (600 mL), sat. sodium bicarbonate (600 mL) and brine (600 mL). It was dried over anhydrous magnesium sulfate and concentrated under reduced pressure to give the crude product, which was purified by silica gel column chromatography (PE:EA=20:1) to afford the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
105 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
54 mL
Type
solvent
Reaction Step Two

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